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molecular formula C12H8BrN3O B8312657 4-(2-Amino-5-bromopyridin-3-yloxy)benzonitrile

4-(2-Amino-5-bromopyridin-3-yloxy)benzonitrile

Cat. No. B8312657
M. Wt: 290.11 g/mol
InChI Key: DJJUXKSQJOUMMI-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

Placed 4-(2-aminopyridin-3-yloxy)benzonitrile (13.95 g, 66.05 mmol) in acetic acid (50 mL) and cooled to 0° C. Slowly added bromine (4.229 mL, 82.56 mmol) and stirred for an hour. The reaction mixture was poured onto saturated sodium bisulfite and ice. Extracted with dichloromethane three times, washed with 2N NaOH, water, brine, dried, and concentrated. Purified by MPLC eluting with 3:2 hexane:ethyl acetate to afford the title compound (12.7 g, 66.28% yield) as a light yellow solid.
Quantity
13.95 g
Type
reactant
Reaction Step One
Quantity
4.229 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
66.28%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:17]Br.S(=O)(O)[O-].[Na+].C(OCC)(=O)C>C(O)(=O)C>[NH2:1][C:2]1[C:7]([O:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[CH:6][C:5]([Br:17])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.95 g
Type
reactant
Smiles
NC1=NC=CC=C1OC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
4.229 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracted with dichloromethane three times
WASH
Type
WASH
Details
washed with 2N NaOH, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified by MPLC
WASH
Type
WASH
Details
eluting with 3:2 hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1OC1=CC=C(C#N)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 66.28%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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